(2S)-4-Phenyl-3-butyn-2-ol is a chiral propargylic alcohol with significant importance in organic synthesis and medicinal chemistry. Its molecular formula is CHO, and it features a hydroxyl group (-OH) attached to a carbon that is also part of a triple bond (alkyne). The compound is characterized by its unique stereochemistry, which can influence its reactivity and interactions in biochemical contexts.
This compound can be sourced through various chemical suppliers and is often utilized in research settings for its potential applications in asymmetric synthesis and as a chiral auxiliary. Its CAS number is 81555-86-4, which facilitates its identification in chemical databases.
(2S)-4-Phenyl-3-butyn-2-ol falls under the category of organic compounds, specifically classified as an alkyne due to the presence of a triple bond, and as an alcohol due to the hydroxyl functional group. Its chiral nature classifies it as a stereoisomer, which can exhibit different properties compared to its enantiomer, (2R)-4-Phenyl-3-butyn-2-ol.
The synthesis of (2S)-4-Phenyl-3-butyn-2-ol can be achieved through several methods:
The technical aspects of these synthetic routes often involve controlling reaction conditions such as temperature, pressure, and the choice of solvents to optimize yield and purity. Advanced techniques such as continuous flow reactors may also be employed in industrial settings to enhance production efficiency.
The molecular structure of (2S)-4-Phenyl-3-butyn-2-ol includes:
The structural representation can be depicted as follows:
Key data points include:
(2S)-4-Phenyl-3-butyn-2-ol participates in various chemical reactions:
Each reaction type requires specific reagents and conditions, which must be carefully controlled to ensure desired outcomes. For example, oxidation reactions may require acidic conditions for optimal performance.
The mechanism of action for (2S)-4-Phenyl-3-butyn-2-ol varies based on its application:
Key physical properties include:
Relevant chemical properties include:
These properties are crucial for understanding how (2S)-4-Phenyl-3-butyn-2-ol behaves under various chemical conditions.
(2S)-4-Phenyl-3-butyn-2-ol has several scientific uses:
Hepatic biotransformation systems demonstrate significant capacity for regioselective functionalization of alkynyl alcohols. Mammalian liver microsomes and cytosol exhibit distinct enzymatic pathways for processing propargylic alcohols like 4-phenyl-3-butyn-2-ol. Microsomal fractions primarily facilitate oxidative transformations through cytochrome P450-dependent pathways, whereas cytosolic enzymes predominantly catalyze reductive transformations. This compartmentalization enables precise control over stereochemical outcomes during biotransformation [7].
Human liver cytosol contains soluble reductases that hydrogenate the α,β-acetylenic system in 4-phenyl-3-butyn-2-ol through NADPH-dependent mechanisms. These cytosolic reductases demonstrate remarkable stereoselectivity for generating the (S)-enantiomer, with reaction rates significantly enhanced (up to 3.5-fold) in biphasic systems that mitigate substrate toxicity. The hydrogenation proceeds via syn addition across the triple bond, generating (2S)-4-phenyl-3-butyn-2-ol with enantiomeric excess exceeding 99% under optimized conditions [7] [8]. Crucially, these cytosolic reductions are insensitive to cytochrome P450 inhibitors but are substantially inhibited by substrates of α,β-ketoalkene reductases (e.g., benzylideneacetone) and specific reductase inhibitors including dicoumarol and indomethacin, confirming non-P450 mediated mechanisms [7].
Table 1: Hydroxylation Patterns in Mammalian Liver Fractions
Liver Fraction | Primary Reaction | Key Enzymes | Cofactor Dependence | Stereoselectivity |
---|---|---|---|---|
Microsomes | Oxidative functionalization | Cytochrome P450 isoforms | NADPH/O₂ | Moderate (ee 70-85%) |
Cytosol | Reductive hydrogenation | α,β-Ketoalkene reductases | NADPH | High (ee >99%) |
Cytochrome P450 enzymes constitute the predominant oxidative biocatalysts in hepatic microsomes for 4-phenyl-3-butyn-2-ol transformation. The catalytic cycle requires NADPH-cytochrome P450 reductase (CPR) as an essential redox partner for electron transfer from NADPH to the P450 heme center. Liver-specific CPR knockout models demonstrate >90% reduction in microsomal P450 activity, confirming no significant alternative redox partners exist in vivo [4]. This electron transfer system enables P450-mediated stereoselective oxidations, including:
CYP3A4 and CYP2C8 emerge as the principal isoforms responsible for the N-desethylation of structurally analogous propargylic alcohols. Correlation analyses using isoform-selective inhibitors (ketoconazole for CYP3A4; quercetin for CYP2C8) show 72-85% activity loss, confirming their dominance. The reactions proceed via single-electron oxidation mechanisms with distinct stereochemical preferences dictated by substrate orientation within the enzyme active site [7]. Notably, CPR-deficient hepatic microsomes exhibit compensatory overexpression of multiple cytochrome P450 isoforms (up to 67-fold mRNA increases) and heme oxygenase-1 (9-fold protein induction), indicating complex feedback regulation during impaired redox metabolism [4].
Table 2: Cytochrome P450 Isoforms in Propargylic Alcohol Biotransformation
Isoform | Contribution | Primary Reaction | Inhibition Sensitivity | Inducibility |
---|---|---|---|---|
CYP3A4 | 50-60% | N-Deethylation | Ketoconazole | Phenobarbital (strong) |
CYP2C8 | 25-35% | N-Deethylation/Hydroxylation | Quercetin | Phenobarbital (moderate) |
CYP2E1 | 5-10% | Hydroxylation | Diethyldithiocarbamate | Ethanol (weak) |
Biotransformation efficiency of 4-phenyl-3-butyn-2-ol differs substantially between mammalian and microbial biocatalysts:
Mammalian Systems (Liver S-9 Fractions):
Microbial Systems (Baker's Yeast and Candida parapsilosis):
Notably, lipases from microbial sources exhibit remarkable stereodiscrimination in kinetic resolutions of racemic 4-phenyl-3-butyn-2-ol. Following Kazlauskas' rule, lipases preferentially esterify the (R)-enantiomer, enabling isolation of the pharmaceutically relevant (S)-alcohol with >98% enantiomeric excess. This approach has been successfully scaled industrially using substrates exhibiting allylic strain like trans-4-phenyl-3-buten-2-ol [2].
Sodium phenobarbital exerts profound induction effects on hepatic biotransformation enzymes relevant to 4-phenyl-3-butyn-2-ol metabolism:
The induction mechanism involves phenobarbital binding to the constitutive androstane receptor (CAR), resulting in nuclear translocation and transcriptional activation of genes containing phenobarbital-responsive enhancer modules. This significantly expands the liver's biocatalytic capacity for propargylic alcohol transformations, though potential alterations in stereoselectivity must be empirically determined for each substrate-enzyme system.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7